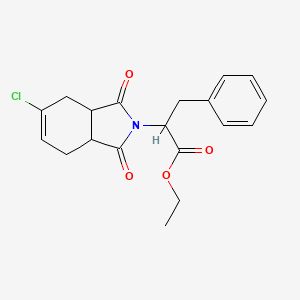![molecular formula C14H14N2O3S B4981327 3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4981327.png)
3-[methyl(phenylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Methyl(phenylsulfonyl)amino]benzamide, commonly known as MPA, is a chemical compound that belongs to the class of sulfonylurea compounds. It has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPA has been found to exhibit anti-diabetic, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for drug development.
作用機序
The mechanism of action of MPA involves the inhibition of the ATP-sensitive potassium channels in pancreatic beta cells, which leads to an increase in insulin secretion. MPA also activates the AMP-activated protein kinase (AMPK) pathway, which enhances glucose uptake in cells. Additionally, MPA has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPA has been found to have several biochemical and physiological effects. It enhances insulin secretion, improves glucose uptake in cells, and reduces inflammation. MPA has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of MPA is its simple synthesis process, which makes it easily accessible for laboratory experiments. MPA has also been found to exhibit potent anti-diabetic and anti-inflammatory properties, which make it a promising candidate for drug development. However, one of the limitations of MPA is its potential toxicity, which needs to be further explored.
将来の方向性
There are several future directions for the research on MPA. One of the potential applications of MPA is in the treatment of cancer. Studies have shown that MPA has anti-cancer properties and can inhibit the growth of cancer cells. Further research is needed to explore the potential of MPA as a cancer treatment. Additionally, MPA has been found to have neuroprotective effects and may be a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore the potential of MPA in this area.
合成法
The synthesis of MPA involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The resulting compound is then reacted with methylamine and phenylsulfonamide to obtain MPA. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
MPA has been extensively studied for its potential applications in the treatment of diabetes. It has been found to enhance insulin secretion and improve glucose uptake in cells, making it an effective anti-diabetic agent. MPA has also been shown to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-16(12-7-5-6-11(10-12)14(15)17)20(18,19)13-8-3-2-4-9-13/h2-10H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOMBJRADJKOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4981248.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4981252.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4981254.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}benzamide](/img/structure/B4981267.png)
![N-(isoxazol-3-ylmethyl)-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4981284.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4981291.png)
![N-(4-chlorophenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4981293.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4981297.png)
![2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide]](/img/structure/B4981301.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4981316.png)
![3-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4981324.png)

![5-imino-6-[(5-nitro-2-furyl)methylene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4981339.png)
